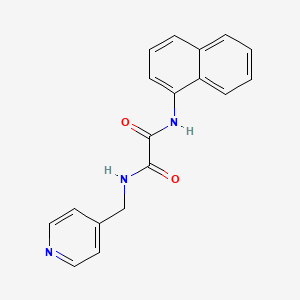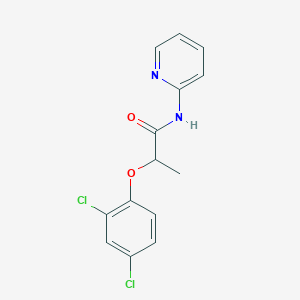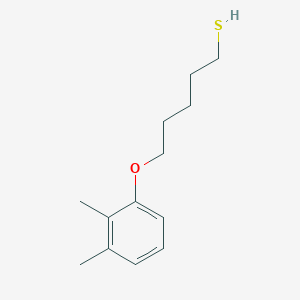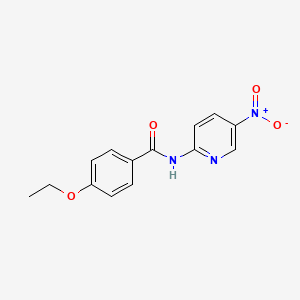
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide, also known as Napabucasin, is a small molecule inhibitor that targets cancer stem cells. This compound has gained attention in the scientific community due to its potential to treat various types of cancer, including colorectal, pancreatic, and lung cancer.
Wirkmechanismus
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide targets the STAT3 signaling pathway, which is known to play a critical role in cancer stem cell survival and proliferation. By inhibiting this pathway, N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide reduces the self-renewal capacity of cancer stem cells, leading to tumor regression.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide has been shown to have minimal toxicity in animal models and human clinical trials. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide is its specificity for cancer stem cells, which makes it a promising therapeutic agent for cancer treatment. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different types of cancer.
Zukünftige Richtungen
There are several future directions for N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide research, including the development of combination therapies with other anti-cancer agents, the investigation of its efficacy in different types of cancer, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide and its potential use in personalized medicine.
In conclusion, N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide is a promising therapeutic agent for cancer treatment, with a specific target on cancer stem cells. Its unique mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide involves a multi-step process that includes the reaction of 1,2-naphthoquinone with 4-pyridinemethanol and ethylenediamine. This reaction yields the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential to treat cancer. It has been shown to inhibit cancer stem cells, which are responsible for tumor growth and metastasis. In preclinical studies, N-1-naphthyl-N'-(4-pyridinylmethyl)ethanediamide has demonstrated promising results in reducing tumor size and increasing survival rates in animal models.
Eigenschaften
IUPAC Name |
N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-12-13-8-10-19-11-9-13)18(23)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQDQOUYYHJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4942163.png)
![5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid](/img/structure/B4942170.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)

![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)


![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)

![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)